

Physicochemical characteristics of 5-(3-Bromophenyl)isoxazole

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Compound of Interest

Compound Name: 5-(3-Bromophenyl)isoxazole

Cat. No.: B1270786

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An In-depth Technical Guide on the Physicochemical Characteristics of 5-(3-Bromophenyl)isoxazole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical protocols for **5-(3-Bromophenyl)isoxazole**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Isoxazole derivatives are a significant class of heterocyclic compounds, known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2][3]}

Physicochemical Characteristics

The fundamental physicochemical properties of **5-(3-Bromophenyl)isoxazole** are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in research and development.

Property	Value	Reference
CAS Number	7064-33-7	[4]
Molecular Formula	C ₉ H ₆ BrNO	[4][5]
Molecular Weight	224.06 g/mol	[5]
Melting Point	66 °C	[5]
Boiling Point	320.7 °C	[5]
Predicted pKa	-3.12 ± 0.10	[4]
Predicted Density	1.524 ± 0.06 g/cm ³	[5]

Solubility Profile

Experimental solubility data for **5-(3-Bromophenyl)isoxazole** is not readily available. However, based on the solubility of structurally similar compounds like 5-(bromomethyl)-3-(4-bromophenyl)isoxazole, it can be inferred that **5-(3-Bromophenyl)isoxazole** has limited solubility in aqueous solutions due to its hydrophobic bromophenyl group.[6] It is expected to exhibit moderate to good solubility in organic solvents, particularly alcoholic solvents such as ethanol and methanol, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6]

Spectral Data

While specific experimental spectra for **5-(3-Bromophenyl)isoxazole** are not widely published, the following table provides spectral data for a closely related compound, 5-(3-bromophenyl)-3-phenylisoxazole, which can serve as a valuable reference for analytical characterization.

Technique	Data for 5-(3-bromophenyl)-3-phenylisoxazole	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 7.98 (t, J = 1.8 Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, J = 7.9 Hz, 1H, ArH), 6.85 (s, 1H, isoxazole-H)	[7]
¹³ C NMR (100 MHz, CDCl ₃)	δ 168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2	[7]
FTIR (KBr, cm ⁻¹)	Characteristic peaks for a related compound, 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, include: 3049.51 (Aromatic C-H stretching), 1572.60 (C=N stretching), 1489.78 (C=C stretching), 1404.08 (N-O stretching), 625.62 (C-Br stretching).	[8]
Mass Spectrometry (ESI-MS)	For the related 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, the molecular ion peak was observed at m/z 334.61.	[8]

Experimental Protocols

The synthesis of **5-(3-Bromophenyl)isoxazole** can be achieved through several established methods for isoxazole ring formation. A common and effective approach is the reaction of a

chalcone derivative with hydroxylamine hydrochloride.

Protocol 1: Synthesis via Chalcone Intermediate

This two-step protocol is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles.^{[9][10]}

Step 1: Synthesis of the Chalcone Intermediate

- **Reaction Setup:** In a round-bottom flask, dissolve 1 equivalent of 3-bromoacetophenone in ethanol.
- **Reaction:** Stir the solution vigorously at room temperature. To this, add an appropriate aldehyde and a base such as sodium hydroxide to initiate the Claisen-Schmidt condensation.^[9]
- **Work-up:** Once the reaction is complete, as monitored by Thin Layer Chromatography (TLC), acidify the mixture with dilute hydrochloric acid and pour it over crushed ice.
- **Isolation:** Collect the resulting solid precipitate by vacuum filtration, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.^[9]

Step 2: Cyclization to form **5-(3-Bromophenyl)isoxazole**

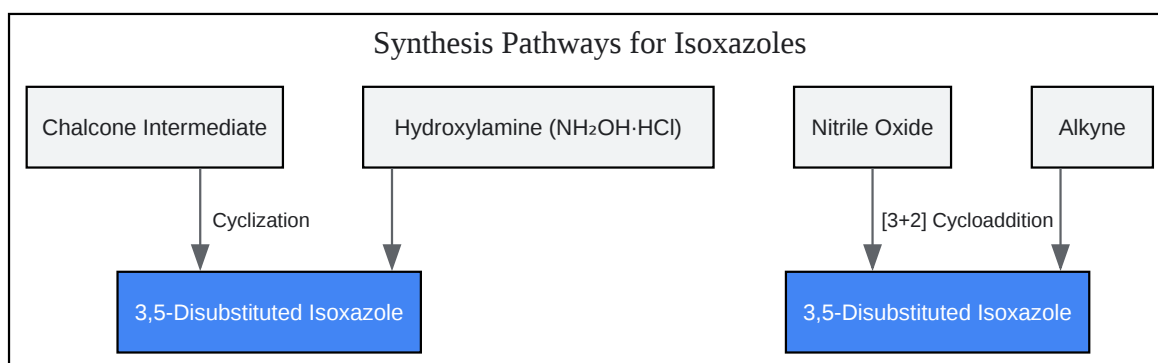
- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, dissolve 1 equivalent of the chalcone synthesized in Step 1 in ethanol.
- **Cyclization:** Add 1.1 equivalents of hydroxylamine hydrochloride and a base like anhydrous sodium acetate to the chalcone solution.^[9]
- **Reflux:** Heat the reaction mixture to reflux for 3-6 hours, monitoring the progress by TLC.
- **Work-up:** After the reaction is complete, concentrate the mixture under reduced pressure. Pour the residue over crushed ice and neutralize with a sodium hydroxide solution.
- **Isolation and Purification:** Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure **5-(3-Bromophenyl)isoxazole**.

Analytical Protocols

- Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction, typically using silica gel plates and a suitable eluent system such as a mixture of ethyl acetate and petroleum ether.
- Column Chromatography: Purification of the final product is often achieved by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.[10]
- Spectroscopic Analysis: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[11]

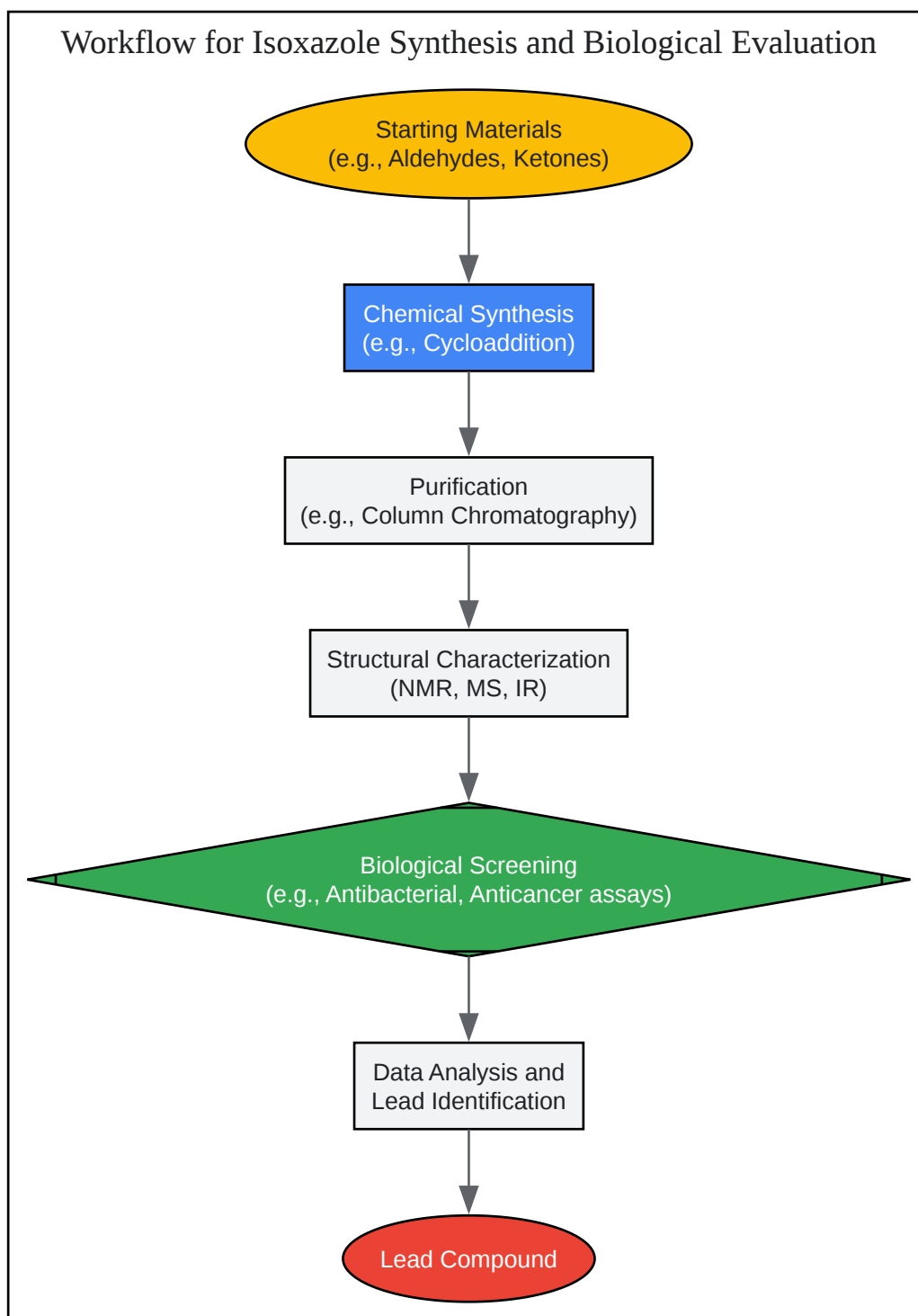
Visualizations

The following diagrams illustrate the general synthetic pathways for isoxazoles and a typical workflow for their synthesis and subsequent biological evaluation.



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Caption: General synthetic routes to 3,5-disubstituted isoxazoles.



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Caption: Generalized workflow for isoxazole synthesis and evaluation.

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